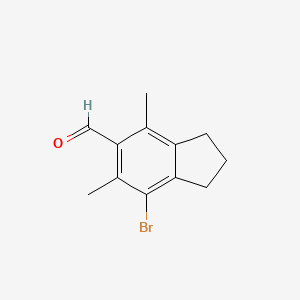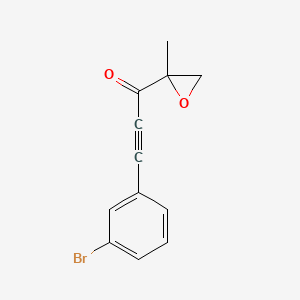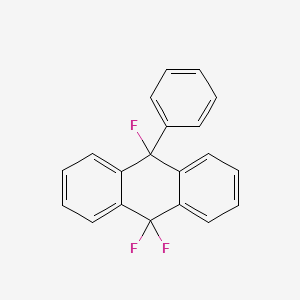
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene is a chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three fluorine atoms and a phenyl group attached to the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method includes the use of trifluoromethylation reagents and phenylation agents under controlled conditions. The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) with a palladium catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene has several applications in scientific research:
Biology: Its unique photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and photon upconversion systems. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of phenyl and trifluoromethyl groups.
9,10-Dihydroanthracene: A simpler derivative with hydrogen atoms at the 9 and 10 positions, used as a hydrogen donor.
The uniqueness of this compound lies in its trifluoromethyl and phenyl substitutions, which impart distinct photophysical properties and make it suitable for specialized applications .
Propriétés
Numéro CAS |
88170-21-2 |
|---|---|
Formule moléculaire |
C20H13F3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
9,9,10-trifluoro-10-phenylanthracene |
InChI |
InChI=1S/C20H13F3/c21-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)20(22,23)18-13-7-5-11-16(18)19/h1-13H |
Clé InChI |
VNEWYMFKUFODFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C4=CC=CC=C42)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


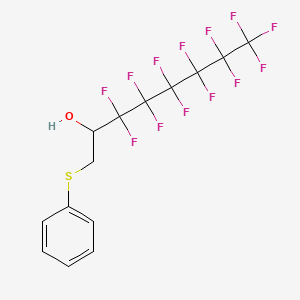
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)
![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
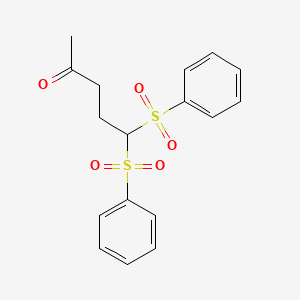
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
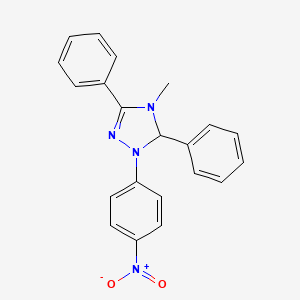
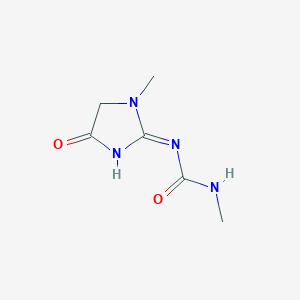

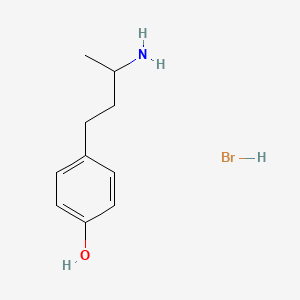
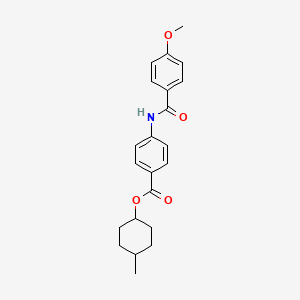
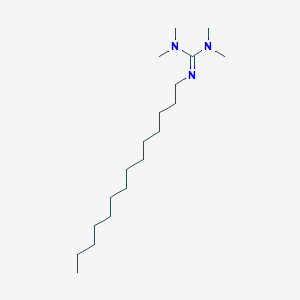
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
